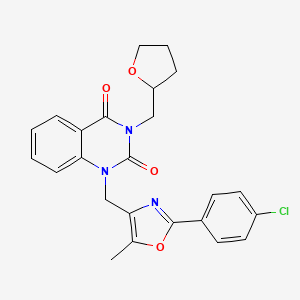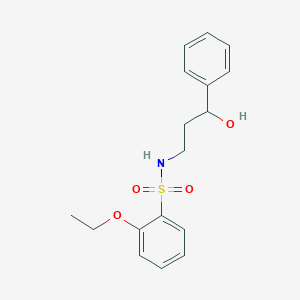
2-ethoxy-N-(3-hydroxy-3-phenylpropyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-ethoxy-N-(3-hydroxy-3-phenylpropyl)benzenesulfonamide” is a chemical compound with the molecular formula C17H21NO4S and a molecular weight of 335.42. It is a derivative of benzenesulfonamide .
Synthesis Analysis
While specific synthesis methods for “2-ethoxy-N-(3-hydroxy-3-phenylpropyl)benzenesulfonamide” are not available in the search results, benzenesulfonamide derivatives have been synthesized and studied for their anticancer and antimicrobial properties . The synthesis of such compounds often involves electrophilic aromatic substitution .
Molecular Structure Analysis
The compound is an ether derivative, which can be considered as a derivative of water where both hydrogen atoms are replaced by alkyl or aryl groups . In this case, the groups are 2-ethoxy and N-(3-hydroxy-3-phenylpropyl).
Wissenschaftliche Forschungsanwendungen
Endothelin Receptor Antagonists
Research on biphenylsulfonamides, such as the development of selective endothelin-A (ETA) receptor antagonists, showcases the potential of sulfonamide derivatives in treating cardiovascular diseases. Murugesan et al. (1998) explored the structure-activity relationships of these compounds, leading to the identification of potent analogs with significant oral activity in inhibiting pressor effects caused by endothelin-1, indicating their potential in managing conditions like hypertension and heart failure (Murugesan et al., 1998).
Vasospasm Prevention
Another application is in the prevention of cerebral vasospasm following subarachnoid hemorrhage. Zuccarello et al. (1996) demonstrated that oral administration of endothelin receptor antagonists significantly reduced vasospasm in animal models, suggesting a therapeutic pathway for conditions associated with subarachnoid hemorrhage (Zuccarello et al., 1996).
Molecular Assembly and Conformation
The study of arylsulfonamide para-alkoxychalcones by Castro et al. (2013) illustrates the impact of molecular structure on conformation and assembly. This research offers insights into how slight modifications can influence the crystal structure and packing, relevant for the design of materials with specific physical properties (Castro et al., 2013).
Photodynamic Therapy
The development of zinc phthalocyanine derivatives substituted with benzenesulfonamide groups for photodynamic therapy shows the application in treating cancers. Pişkin et al. (2020) highlighted the potential of these compounds as Type II photosensitizers due to their high singlet oxygen quantum yield and good fluorescence properties, marking an advance in non-invasive cancer treatments (Pişkin et al., 2020).
Carbonic Anhydrase Inhibitors
Sulfonamides, including benzenesulfonamides, are known for their role as carbonic anhydrase inhibitors (CAIs), with applications ranging from the treatment of glaucoma to diuretics. Research by Di Fiore et al. (2011) into N-substituted benzenesulfonamides offers a deeper understanding of their binding and inhibition mechanisms, providing a foundation for developing more effective CAIs (Di Fiore et al., 2011).
Eigenschaften
IUPAC Name |
2-ethoxy-N-(3-hydroxy-3-phenylpropyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO4S/c1-2-22-16-10-6-7-11-17(16)23(20,21)18-13-12-15(19)14-8-4-3-5-9-14/h3-11,15,18-19H,2,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFMNOTFMBAQHMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1S(=O)(=O)NCCC(C2=CC=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-ethoxy-N-(3-hydroxy-3-phenylpropyl)benzenesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

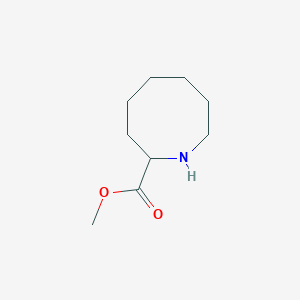

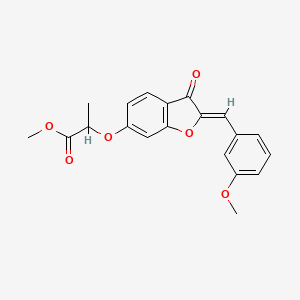
![2-[(15S)-10-(4-Methoxyphenyl)-12,14-dioxo-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraen-13-yl]benzoic acid](/img/structure/B2570376.png)
![3-((3-(4-ethylphenyl)-2,4-dioxo-2,3,4,5,6,7-hexahydro-1H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-1-yl)methyl)-4-methoxybenzaldehyde](/img/structure/B2570379.png)
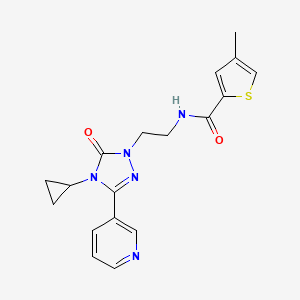
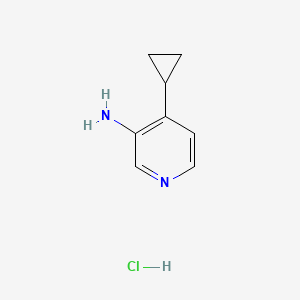
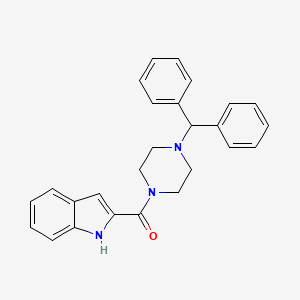
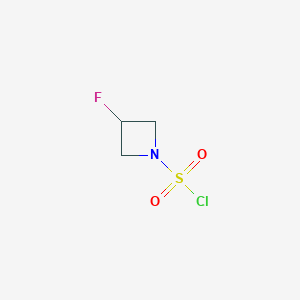
![1-(3,4-dihydroquinolin-1(2H)-yl)-2-((9-(p-tolyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)ethanone](/img/no-structure.png)
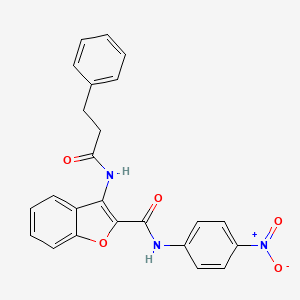
![1-[3-(Difluoromethoxy)phenyl]-4,4,4-trifluorobutane-1,3-dione](/img/structure/B2570392.png)
![4-[bis(2-methylpropyl)sulfamoyl]-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)benzamide](/img/structure/B2570393.png)
